molecular formula C7H3ClN2O2 B154002 Benzofurazan-5-carbonyl chloride CAS No. 126147-86-2

Benzofurazan-5-carbonyl chloride

Cat. No. B154002
M. Wt: 182.56 g/mol
InChI Key: ODCMBRSQNVPDOK-UHFFFAOYSA-N
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Description

Benzofurazan-5-carbonyl chloride is a chemical compound that is part of the benzofurazan family, which is known for its diverse applications in chemical synthesis and potential biological activities. The compound itself is not explicitly detailed in the provided papers, but its related compounds and derivatives have been extensively studied, indicating the significance of the benzofurazan moiety in various chemical contexts.

Synthesis Analysis

The synthesis of benzofurazan derivatives can be complex due to challenges in controlling regioselectivity. For instance, the palladium-catalyzed direct arylation of benzofurans with aryl halides often leads to mixtures of products. However, using benzenesulfonyl chlorides as coupling partners can control the regioselectivity in favor of carbon C2, which is a critical insight for the synthesis of benzofurazan derivatives . Additionally, the synthesis of benzofuran scaffolds with a quaternary center has been achieved through Rh/Co relay catalyzed C-H functionalization/annulation, demonstrating the versatility of methods available for constructing benzofuran-related structures .

Molecular Structure Analysis

The molecular structure of benzofuran derivatives is crucial for their reactivity and properties. For example, the dominant structure of benzofuranone compounds in both solid and solution is the lactone form rather than the enol form, as determined by experimental and theoretical methods . The coplanarity of the benzofuran ring system and the carbonyl group, as well as specific positioning of substituents, can significantly influence the compound's physical and chemical properties .

Chemical Reactions Analysis

Benzofurazan derivatives participate in various chemical reactions. The photophysical study of 5-substituted benzofurazans revealed that the main relaxation process is a photoreaction from an excited singlet state, and the rate of primary bond cleavage in the excited state is influenced by the proximity of absorption bands . Furthermore, the synthesis of 5-chloro-3-[4-(3-diethylaminopropoxy)benzoyl]-2-(4-methoxyphenyl)benzofuran as a β-amyloid aggregation inhibitor showcases the potential biological applications of benzofuran derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzofuran derivatives are closely related to their molecular structure. The thermodynamic driving forces of benzofuranone compounds as antioxidants were determined, suggesting that these compounds could serve as good hydrogen-atom-donating antioxidants . The photophysical properties of 5-substituted benzofurazans can be predicted based on their chemical structures, which is valuable for designing fluorogenic probes . Additionally, the synthesis of benzofuran based 1,3,5-substituted pyrazole derivatives highlighted their potent antioxidant and antimicrobial properties, further emphasizing the importance of the benzofuran core in medicinal chemistry .

Scientific Research Applications

Benzofuran as a Pharmacophore
Benzofuran and its derivatives have emerged as important scaffolds in drug discovery, particularly in the development of antimicrobial agents. These compounds are recognized for their wide range of biological and pharmacological applications. Benzofuran derivatives like psoralen, 8-methoxypsoralen, and angelicin have been utilized in treating skin diseases, including cancer and psoriasis. The unique structural features of benzofuran make it a privileged structure in medicinal chemistry, offering a versatile core for designing drugs with antimicrobial activity against various clinically approved targets (Hiremathad et al., 2015).

Antimicrobial Activity
Recent studies have systematically reviewed the antimicrobial properties of benzofuran-based compounds, highlighting their potential as effective agents against a range of microbial diseases. This research supports the notion that benzofuran derivatives can be developed into novel antimicrobial drugs, providing a foundation for further exploration into their therapeutic potential (Dawood, 2019).

Bioactive Properties
Benzofuran derivatives are part of nature’s collection of biologically active heterocycles. They exhibit a broad spectrum of pharmacological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral effects. The bioactivity and potential applications of benzofuran compounds in drug development make them promising candidates for natural drug lead compounds. This includes the discovery of novel macrocyclic benzofuran compounds with anti-hepatitis C virus activity, underscoring the therapeutic possibilities of benzofuran derivatives in treating viral diseases (Miao et al., 2019).

Safety And Hazards

Benzofurazan-5-carbonyl chloride is classified as an eye irritant (Hazard Statements H319) and precautions should be taken while handling it . More detailed safety and hazard information can be found on the material safety data sheet .

properties

IUPAC Name

2,1,3-benzoxadiazole-5-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3ClN2O2/c8-7(11)4-1-2-5-6(3-4)10-12-9-5/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODCMBRSQNVPDOK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NON=C2C=C1C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60370731
Record name Benzofurazan-5-carbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60370731
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzofurazan-5-carbonyl chloride

CAS RN

126147-86-2
Record name 2,1,3-Benzoxadiazole-5-carbonyl chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=126147-86-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzofurazan-5-carbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60370731
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,1,3-benzoxadiazole-5-carbonyl chloride
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Record name 126147-86-2
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

In a 500 ml reactor fitted with mechanical stirring, thermometer, addition funnel, reflux condenser and nitrogen inlet, [2,1,3]-benzoxadiazole-5-carboxylic acid (28 g) was suspended in toluene (245 ml). To this suspension was added thionyl chloride (39.4 g) and DMF (0.35 ml). The resulting mixture was heated to reflux and maintained for 3 hours. A short pass column was installed and toluene was distilled (atmospheric pressure, 124 ml) off to remove excess reagent. After cooling the remaining toluene was distilled off, which resulted in a thick oil. This oil was distilled (90° C., 2 mm Hg) to remove impurities and the product crystallized on standing (79.8% yield), mp: 55-58° C.
Quantity
28 g
Type
reactant
Reaction Step One
Quantity
39.4 g
Type
reactant
Reaction Step Two
Name
Quantity
0.35 mL
Type
reactant
Reaction Step Two
Quantity
245 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

To a solution of 0.84 g (5.0 mmoles) benzofurazan-5-carboxylic acid and 1 drop dimethylformamide in 20 ml methylene chloride cooled in an ice-bath was added 0.70 g (5.5 mmoles) oxalyl chloride. The solution was warmed to room temperature, stirred for 3 hours, and the solvent was removed in vacuo. The residual oil was extracted with 3×15 ml warm hexane. The combined extract was evaporated to dryness, the resulting solid was stirred under 2 ml cold hexane, the hexane was decanted, and the solid was dried to give 0.895 g (98%) crude benzofurazan-5-carbonyl chloride.
Quantity
0.84 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
0.7 g
Type
reactant
Reaction Step Two

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